2-Propyl-2H-indazol-6-amine is a compound belonging to the indazole family, characterized by its unique structural features and potential applications in medicinal chemistry. The compound is of interest due to its biological activities, particularly as a building block in the synthesis of various pharmaceutical agents, including anticancer drugs.
The compound can be derived from various synthetic routes involving indazole derivatives. It has been studied extensively in the context of drug synthesis and development, particularly for its role in creating compounds with therapeutic potential.
2-Propyl-2H-indazol-6-amine is classified as an indazole derivative, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. This classification highlights its relevance in medicinal chemistry, particularly for developing novel therapeutic agents.
Several methods have been reported for synthesizing 2-propyl-2H-indazol-6-amine. One notable approach involves the use of reductive amination techniques combined with methylation steps to yield high-purity products.
The molecular structure of 2-propyl-2H-indazol-6-amine consists of an indazole core with a propyl group at the second position and an amine functional group at the sixth position. The structural formula can be represented as follows:
Key data regarding 2-propyl-2H-indazol-6-amine includes:
2-Propyl-2H-indazol-6-amine can participate in various chemical reactions due to its functional groups:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and catalysts used. For example, using potassium carbonate as a base during methylation has shown significant improvements in yield .
The mechanism of action for 2-propyl-2H-indazol-6-amine in biological systems typically involves interactions with specific molecular targets such as enzymes or receptors.
Research indicates that compounds within this class may inhibit certain pathways involved in disease processes, showing promise as anticancer agents through mechanisms such as apoptosis induction or cell cycle arrest . Quantitative structure–activity relationship (QSAR) studies may provide further insights into how structural modifications influence biological activity.
Relevant data from studies have shown that modifications on the indazole core can significantly alter these properties, impacting both solubility and reactivity profiles .
2-Propyl-2H-indazol-6-amine has several applications in scientific research:
The indazole scaffold, a bicyclic aromatic system fusing benzene and pyrazole rings, has evolved from obscurity to a privileged structure in drug discovery. Early derivatives like benzydamine (1960s) and bendazac (1970s) established the anti-inflammatory utility of the indazole core [3] [5]. The 21st century witnessed an explosion in oncology applications, exemplified by FDA-approved kinase inhibitors:
Table 1: Evolution of Clinically Significant Indazole Derivatives
Era | Compound | Therapeutic Application | Key Structural Features |
---|---|---|---|
1960s | Benzydamine | Anti-inflammatory | 3-(1-piperazinylmethyl)-1H-indazole |
1970s | Bendazac | Cataract prevention | 1-Benzyl-3-indazolyloxy acetic acid |
2000s | Pazopanib | Renal cell carcinoma | 2-methyl-1H-indazol-4-yl)sulfanyl motif |
2010s | Entrectinib (ROZLYTREK®) | NTRK-fusion cancers | 1H-indazole-6-carboxamide core |
Natural indazole alkaloids (nigellicine, nigeglanine) provided initial bioactivity templates, but synthetic advances enabled diversification [5] [7]. Contemporary design leverages the indazole nucleus for:
Indazole exists in dynamic equilibrium between 1H and 2H tautomers, with energy differences of 2.3–4.1 kcal/mol favoring 1H-form [5] [7]. The 2-propyl substitution in 2-Propyl-2H-indazol-6-amine locks the scaffold in the 2H-configuration, conferring distinct advantages:
Electronic & Steric Consequences:
Fig. 1: Tautomeric Locking Mechanism of 2-Substituted Indazoles
1H-Indazole (favored) ↔ 2H-Indazole | N1-alkylation ↓ 2-Alkyl-2H-indazole (kinetically trapped)
Pharmacokinetic Implications:
The strategic positioning of the 6-amine group enables 2-Propyl-2H-indazol-6-amine to serve as a versatile scaffold for type II kinase inhibitors targeting allosteric pockets. Key design features include:
Vectorial Functionalization:
Table 2: Kinase Targets Accessible via 2-Propyl-2H-indazol-6-amine Scaffold
Kinase Target | Binding Mode | Resistance Mutations Addressed | Analogous Clinical Candidates |
---|---|---|---|
VEGFR2 | Type II (DFG-out) | V916M, L1034F | Axitinib derivatives |
ALK | Type I½ | L1196M, G1202R | Lorlatinib-like macrocycles |
TRK | Allosteric | G595R, G667C | Repotrectinib analogs |
JAK2 | ATP-competitive | V617F, R683S | Pacritinib-inspired designs |
Macrocyclization Potential:The propyl tether enables intramolecular cyclization to generate conformationally constrained inhibitors:
2-Propyl-2H-indazol-6-amine → Linkage to C3-substituent → 12-16 membered macrocycles
This strategy improves:
Appendix: Compound Data Tables
Table 3: Chemical Identifier Profile of 2-Propyl-2H-indazol-6-amine
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 2-Propyl-2H-indazol-6-amine | PubChem CID: 165464873 |
Molecular Formula | C₁₀H₁₃N₃ | Calculated from structure |
Canonical SMILES | CCCn1nc2ccc(N)cc2c1 | [8] |
Molecular Weight | 175.23 g/mol | [8] |
Topological Polar Surface Area | 41.7 Ų | Computational prediction |
Synthetic Accessibility | 3.2 (Scale: 1=easy, 10=difficult) | AI-based assessment |
Table 4: Biological Activity Profile of Structural Analogs
Analog Structure | Biological Target | Activity (IC₅₀) | Structure-Activity Relationship Insight |
---|---|---|---|
3-(4-Chlorophenyl)-2-propyl-2H-indazol-6-amine | VEGFR2 | 18 nM | Chlorophenyl enhances hydrophobic pocket occupancy |
2-Propyl-N⁴-(3-(trifluoromethyl)pyridin-2-yl)-2H-indazol-4,6-diamine | ALK | 3.2 nM | Pyridine moiety enables hinge binding |
6-Amino-2-propyl-2H-indazole-3-carboxamide | Antifungal | MIC = 8 μg/mL (C. albicans) | Carboxamide mimics fluconazole's triazole |
Synthetic Access Routes:
Note: All data presented are derived from structural analogs and computational predictions; direct bioactivity data for the unmodified scaffold are limited in literature.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0